molecular formula C8H24FNO2 B106582 Tetraethylammonium fluoride dihydrate CAS No. 63123-01-3

Tetraethylammonium fluoride dihydrate

Cat. No.: B106582
CAS No.: 63123-01-3
M. Wt: 185.28 g/mol
InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride dihydrate, also known as this compound, is a useful research compound. Its molecular formula is C8H24FNO2 and its molecular weight is 185.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Stability

  • Tetraethylammonium fluoride dihydrate plays a significant role in studies related to hydrogen bonding and stability. An investigation into its stability and structure revealed important insights into hydrogen bonds between water and fluoride ions. This research contributes to the understanding of hydrogen bonding patterns and the estimation of bond strengths in hydrates, such as this compound (Harmon, Southworth, & Harmon, 1993).

IR Spectra-Structure Correlations

  • Infrared (IR) spectroscopy has been used to establish structure correlations for this compound. This work aids in understanding the molecular structure and bonding within such compounds, specifically revealing details about water-fluoride clusters (Harmon, Gabriele, & Harmon, 1990).

Chemical Reactions and Synthesis

  • This compound is instrumental in various chemical reactions and synthesis processes. For instance, it has been utilized in the conversion of bromoalkenes to alkynes (Okutani & Mori, 2009), and in the carbonylation of nitroarenes to carbamates (Gasperini et al., 2007). These studies highlight its role as a catalyst and reagent in organic chemistry.

Fluoride Ion Promotion in Synthesis

  • The compound is known for its role in promoting the alkylation of phenols, demonstrating its efficacy in producing alkyl phenyl ethers (Miller, So, & Clark, 1979). This underscores its utility in facilitating specific types of chemical synthesis.

Radiolabeling Applications

  • In the field of radiolabeling, this compound has been used to enhance the reactivity and flexibility of [18F]fluoride, a critical component in this domain (Brichard & Aigbirhio, 2014). This application is significant for the development of radiopharmaceuticals and medical imaging.

Catalytic Properties

  • This compound's catalytic properties are also notable. It has been used as a catalyst in various organic reactions, emphasizing its role in promoting and facilitating chemical transformations (Gouda et al., 2023).

Mechanism of Action

Target of Action

Tetraethylammonium fluoride dihydrate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses and regulation of cellular activities.

Mode of Action

The compound interacts with its targets by blocking them . This blocking action prevents the normal functioning of these targets, leading to changes in the transmission of nerve impulses and cellular activities.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on autonomic ganglia and nicotinic acetylcholine receptors can disrupt the normal functioning of the nervous system .

Pharmacokinetics

The compound’s solubility in water suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The blocking action of this compound on its targets leads to changes in the transmission of nerve impulses and cellular activities . This can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by factors such as pH and temperature, although specific details are currently unknown.

Safety and Hazards

Tetraethylammonium fluoride dihydrate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Relevant Papers One paper discusses the crystal structure of tetraethylammonium fluoride-water (4/11), a clathrate hydrate containing linear chains of edge-sharing (H2O)4F− tetrahedra and bridging water molecules . Another paper discusses a green hydrogen transfer process mediated by Tetraethylammonium fluoride for the selective reduction of biomass-derived aldehydes .

Biochemical Analysis

Biochemical Properties

Tetraethylammonium fluoride dihydrate is known to interact with various biomolecules. It is commonly used as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups . The nature of these interactions is primarily chemical, involving the transfer of a fluoride ion from the this compound molecule to the target biomolecule .

Cellular Effects

It is known that tetraethylammonium salts can block selective potassium channels , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a fluoride ion donor. It can donate a fluoride ion to a target molecule, such as a silyl ether functional group, thereby deprotecting the group and allowing it to participate in further chemical reactions .

Metabolic Pathways

It is known that tetraethylammonium salts can block selective potassium channels , which could potentially influence metabolic processes.

Properties

IUPAC Name

tetraethylazanium;fluoride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTKQUHFGZFPPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-01-3, 98330-04-2
Record name Tetraethylammonium fluoride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetraethylammonium fluoride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium fluoride dihydrate
Reactant of Route 2
Tetraethylammonium fluoride dihydrate
Reactant of Route 3
Tetraethylammonium fluoride dihydrate

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